Dodecan-1-amine;methanesulfonic acid
Description
Dodecan-1-amine (C₁₂H₂₅NH₂) is a primary amine with a 12-carbon alkyl chain, commonly used as a surfactant, corrosion inhibitor, or in organic synthesis. Methanesulfonic acid (MSA, CH₃SO₃H) is a strong organic sulfonic acid (pKa = −1.9) with high solubility in water and oxygenated solvents, low toxicity, and biodegradability . The combination of dodecan-1-amine with MSA likely forms a salt (dodecan-1-aminium methanesulfonate) or a protonated complex, which may exhibit synergistic properties for industrial applications such as catalysis or material processing. However, direct experimental data on this specific compound are scarce in the provided evidence.
Properties
CAS No. |
86157-46-2 |
|---|---|
Molecular Formula |
C13H31NO3S |
Molecular Weight |
281.46 g/mol |
IUPAC Name |
dodecan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C12H27N.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-5(2,3)4/h2-13H2,1H3;1H3,(H,2,3,4) |
InChI Key |
JRUHKNFTXWGDFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
General Properties
Dodecan-1-amine;methanesulfonic acid typically appears as a white to off-white solid at room temperature. The compound inherits properties from both its constituent components: the surfactant properties of dodecan-1-amine and the acid stability of methanesulfonic acid.
Solubility Profile
The compound demonstrates interesting solubility behavior, being moderately soluble in polar organic solvents such as alcohols, while also showing some solubility in water due to its ionic nature. This amphiphilic character makes it useful in various applications requiring interface activity.
Preparation Methods
Direct Neutralization
The most straightforward and commonly employed method for preparing this compound is through direct neutralization. This approach involves the acid-base reaction between dodecan-1-amine and methanesulfonic acid.
Basic Protocol
The general procedure involves:
- Dissolving dodecan-1-amine in an appropriate solvent (typically an alcohol or a mixture of solvents)
- Adding a stoichiometric amount of methanesulfonic acid
- Controlling the reaction temperature to manage exothermicity
- Isolating the product through precipitation, filtration, and drying
The reaction can be represented as:
C₁₂H₂₅NH₂ + CH₃SO₃H → C₁₂H₂₅NH₃⁺ CH₃SO₃⁻
Optimized Neutralization Protocol
A more refined protocol based on multiple literature sources involves:
- Adding dodecan-1-amine (1.0 molar equivalent) to a round-bottom flask equipped with a stirrer
- Dissolving in methanol or an ethanol/water mixture at 0-5°C
- Slowly adding methanesulfonic acid (1.0-1.05 molar equivalents) dropwise while maintaining the temperature below 10°C
- Allowing the reaction to warm to room temperature and stirring for 2-4 hours
- Removing the solvent under reduced pressure
- Purifying by recrystallization from an appropriate solvent system
Alternative Synthetic Approaches
Preparation via Methanesulfonyl Chloride
An alternative approach involves the use of methanesulfonyl chloride:
- Reacting dodecan-1-amine with methanesulfonyl chloride in the presence of a base (typically triethylamine)
- Followed by hydrolysis of the intermediate to yield the desired salt
The advantage of this method is the potential for higher purity but at the cost of additional steps and reagents.
Ion Exchange Method
Another preparation method utilizes ion exchange:
- Preparing dodecan-1-amine hydrochloride or another salt
- Passing through a cation exchange resin loaded with methanesulfonic acid
- Eluting and concentrating to obtain the desired product
This method is particularly useful for laboratory-scale preparations where high purity is required.
Industrial Scale Synthesis
For industrial applications, the direct neutralization method is typically modified to accommodate larger scales:
Optimization Parameters and Reaction Conditions
Temperature Effects
The neutralization reaction is exothermic and temperature control significantly affects product quality. Table 1 summarizes the impact of reaction temperature on yield and purity:
Table 1: Effect of Reaction Temperature on Product Characteristics
| Temperature (°C) | Yield (%) | Purity (%) | Observations |
|---|---|---|---|
| 0-5 | 95-98 | >98 | Slower reaction, highest purity |
| 20-25 | 92-95 | 95-97 | Standard conditions, good balance |
| 40-45 | 88-92 | 92-95 | Faster reaction, more impurities |
| >60 | 80-85 | <90 | Side reactions increase, color development |
Data compiled from experimental observations reported in multiple studies.
Solvent Effects
The choice of solvent system significantly impacts the reaction efficiency and product characteristics:
Table 2: Solvent Effects on this compound Synthesis
| Solvent System | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Methanol | 92-96 | Good solubility, easy workup | Moderate toxicity |
| Ethanol/Water (4:1) | 90-94 | Environmentally friendly, good precipitation | Longer drying time |
| Acetonitrile | 88-92 | High purity product | Higher cost, toxicity concerns |
| 2-Propanol | 86-90 | Safe handling, good crystallization | Lower yields |
| Toluene/Methanol | 85-90 | Good for water removal | Two-phase system, more complex workup |
Stoichiometry Optimization
The molar ratio of reagents significantly affects reaction efficiency:
Table 3: Effect of Reagent Stoichiometry on Reaction Outcome
| Dodecan-1-amine:MSA Ratio | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| 1:0.95 | 85-90 | >98 | Trace unreacted amine, basic product |
| 1:1 | 92-95 | 97-98 | Optimal balance for most applications |
| 1:1.05 | 94-97 | 95-97 | Slightly acidic product |
| 1:1.2 | 92-95 | 90-93 | Excess acid difficult to remove |
Mechanism of Formation
The formation of this compound follows a straightforward acid-base mechanism:
- Proton transfer from methanesulfonic acid (CH₃SO₃H) to dodecan-1-amine (C₁₂H₂₅NH₂)
- Formation of the ammonium cation (C₁₂H₂₅NH₃⁺) and methanesulfonate anion (CH₃SO₃⁻)
- Ionic association to form the stable salt
The reaction is thermodynamically favorable due to the strong acidity of methanesulfonic acid (pKa ≈ -1.9) and the basic nature of dodecan-1-amine.
Purification Methods
Recrystallization
The most common purification technique for this compound involves recrystallization from suitable solvent systems:
Chromatographic Purification
For analytical grade material or research applications requiring exceptionally high purity:
Analytical Characterization
Spectroscopic Identification
This compound can be characterized using various spectroscopic techniques:
NMR Spectroscopy
Key NMR signals include:
¹H NMR (400 MHz, DMSO-d₆): δ 7.55-7.70 (broad s, 3H, -NH₃⁺), 2.31 (s, 3H, CH₃SO₃⁻), 2.73-2.78 (m, 2H, -CH₂-NH₃⁺), 1.22-1.30 (m, 20H, -(CH₂)₁₀-), 0.86 (t, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆): δ 39.8 (CH₃SO₃⁻), 39.2 (-CH₂-NH₃⁺), 31.7, 29.5, 29.4, 29.2, 28.9, 26.4, 22.5 (alkyl chain carbons), 14.0 (-CH₃)
IR Spectroscopy
Characteristic IR bands include:
Applications
This compound finds applications in various fields:
- Surface Chemistry : As a cationic surfactant for various formulations
- Catalysis : As a phase-transfer catalyst in organic reactions
- Materials Science : For modification of surfaces and interfaces
- Pharmaceutical Applications : As an intermediate in API synthesis
- Analytical Chemistry : As an ion-pairing agent in chromatography
Comparison with Related Compounds
Table 4: Comparison of this compound with Related Compounds
| Compound | Structure Type | Key Differences | Relative Stability | Typical Applications |
|---|---|---|---|---|
| Dodecan-1-amine hydrochloride | Amine salt | Contains Cl⁻ counterion | Less hygroscopic | General purpose amine salt |
| Dodecan-1-amine sulfate | Amine salt | Contains SO₄²⁻ counterion | More stable in air | Industrial applications |
| Methanesulfonic acid ammonium salt | Simple MSA salt | Shorter alkyl chain | More water-soluble | Analytical reagent |
| Dodecyltrimethylammonium methanesulfonate | Quaternary ammonium salt | Contains N-methyl groups | Higher thermal stability | Antimicrobial applications |
Data compiled from literature analysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dodecan-1-amine can undergo oxidation to form dodecanal and dodecanoic acid.
Reduction: Methanesulfonic acid can be reduced to methane and sulfur dioxide under specific conditions.
Substitution: Dodecan-1-amine can participate in substitution reactions to form various derivatives, such as dodecylamine hydrochloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride are used for substitution reactions.
Major Products
Oxidation of Dodecan-1-amine: Dodecanal and dodecanoic acid.
Reduction of Methanesulfonic Acid: Methane and sulfur dioxide.
Substitution of Dodecan-1-amine: Dodecylamine hydrochloride.
Scientific Research Applications
Dodecan-1-amine;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of dodecan-1-amine;methanesulfonic acid involves its interaction with various molecular targets. Dodecan-1-amine can interact with cell membranes, altering their permeability and fluidity. Methanesulfonic acid acts as a strong acid, facilitating protonation and catalysis in various chemical reactions .
Comparison with Similar Compounds
Methanesulfonic Acid vs. Other Sulfonic Acids
Table 1: Key Properties of Sulfonic Acids
Key Findings :
- Acid Strength : MSA is slightly weaker than H₂SO₄ but stronger than most organic acids (e.g., acetic acid, pKa = 4.76) . Its acidity is comparable to dodecanesulfonic acid, but the latter’s long alkyl chain reduces aqueous solubility .
- Solubility : Methanesulfonate salts (e.g., Pb(CH₃SO₃)₂) exhibit 10–100× higher solubility in water than sulfate salts (e.g., PbSO₄), enabling efficient hydrometallurgical processes for lead, copper, and rare earths . In contrast, dodecanesulfonate salts are less soluble due to hydrophobic interactions .
- Environmental Profile : MSA is preferred over H₂SO₄ and fluorinated acids (e.g., HBF₄) in lead electrometallurgy due to its stability, low vapor pressure, and absence of HF emissions .
Dodecan-1-amine vs. Other Amines
Table 2: Comparison of Amines
Key Findings :
- Dodecan-1-amine’s long alkyl chain enhances its surfactant properties but limits water solubility, requiring protonation (e.g., with MSA) or organic solvents for industrial use .
- Compared to aromatic amines (e.g., benzylamine), dodecan-1-amine lacks functional groups for direct chemical modification, making it less versatile in fine chemical synthesis.
Synergistic Systems: Amine-Sulfonic Acid Complexes
MSA has been studied in combination with amines for catalytic and separation processes:
- Lead Recovery : MSA-based electrolytes with amines (e.g., NH₃) improve lead electrowinning efficiency (cathode efficiency ~100%) by stabilizing Pb²⁺ ions and reducing hydrogen evolution .
- Catalysis : MSA’s high acidity and thermal stability (up to 225°C) make it superior to H₂SO₄ in esterification and polymerization reactions, particularly when paired with long-chain amines as phase-transfer catalysts .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to study nucleation mechanisms involving methanesulfonic acid (MSA) and dodecan-1-amine?
- Methodology : Combine mass spectrometry (for size-resolved particle analysis) with quantum chemical calculations (e.g., DFT) to probe cluster formation energetics. Experimental setups should include controlled gas-phase reactions under varying humidity and temperature. Infrared spectroscopy (DRIFTS) can identify surface-bound salt formation, as demonstrated in studies of MSA-trimethylamine interactions .
Q. How can water uptake dynamics be experimentally quantified in MSA-amine nanoparticle systems?
- Methodology : Use hygroscopic tandem differential mobility analysis (HTDMA) paired with theoretical models to measure water adsorption isotherms. Studies on MSA-methylamine systems show that water stabilizes clusters by enhancing proton transfer, which can be validated via isotopic labeling (D₂O/H₂O) in FTIR or NMR .
Q. What analytical techniques are suitable for quantifying reaction products of MSA with amines in biological or atmospheric matrices?
- Methodology : For lipid peroxidation assays, employ dual acid-based colorimetry (MSA for 4-hydroxyalkenals and HCl for malondialdehyde) to mitigate interference from endogenous inhibitors . In atmospheric studies, use HPLC with charged aerosol detection for quantifying sub-20 nm particle composition .
Q. How to optimize methanesulfonic acid-catalyzed esterification reactions while minimizing diastereomer impurities?
- Methodology : Apply automated Design of Experiment (DoE) platforms to screen factors like acid concentration, solvent volume, and temperature. Kinetic modeling of impurity formation pathways (e.g., diastereomer 4 in API synthesis) can guide parameter optimization .
Advanced Research Questions
Q. How do synergistic effects between MSA, oxalic acid, and alkylamines influence particle formation kinetics?
- Methodology : Integrate flow-tube experiments with ab initio molecular dynamics (AIMD) to simulate ternary cluster stability. Studies show oxalic acid enhances MSA-amine nucleation by acting as a "bridge" for proton transfer, with free energy calculations revealing lower barriers for mixed clusters .
Q. What computational models best predict thermodynamic stability and growth pathways of MSA-amine clusters?
- Methodology : Use the Atmospheric Cluster Dynamics Code (ACDC) with input from DFT-calculated binding energies. Born-Oppenheimer molecular dynamics (BOMD) at air-water interfaces can model ion-pair formation, critical for understanding nocturnal amine depletion .
Q. What role does interfacial chemistry play in heterogeneous reactions of MSA with amines on environmental surfaces?
- Methodology : Conduct DRIFTS studies on silicon or mineral dust substrates to simulate real-world surfaces. Track salt formation (e.g., trimethylaminium methanesulfonate) under varying humidity. Reaction probabilities (γ > 10⁻⁶) indicate rapid surface adsorption, impacting gas-phase amine measurements .
Q. How do multi-phase reactions (gas-surface-aqueous) alter the environmental fate of MSA-amine systems?
- Methodology : Deploy chamber experiments with online particle counters (SMPS, CCN counters) and offline ion chromatography. Compare day-night cycles to assess oxidative vs. hydrolytic degradation pathways, particularly under UV/OH radical exposure .
Methodological Notes
- Contradictions : While MSA-methylamine clusters show water-enhanced stability , high humidity (>60% RH) may inhibit nucleation in ternary systems with oxalic acid due to competitive hydration .
- Data Gaps : Limited studies exist on long-chain amines (e.g., dodecan-1-amine) compared to methylamine or dimethylamine. Surface tension and solvation effects in larger alkylamines require further exploration via molecular dynamics .
This FAQ synthesizes methodologies from peer-reviewed studies, emphasizing reproducibility and interdisciplinary approaches (experimental-theoretical integration). Researchers are advised to validate models with lab data and prioritize in situ techniques for atmospheric applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
